2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride
Description
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride (CAS 717904-39-7) is a piperazine derivative characterized by a hydroxyethyl-substituted piperazine ring and an aminoethanone backbone. Its molecular formula is C₇H₁₆Cl₂N₃O₂, and it is commonly utilized in research and industrial applications, including biopharmaceuticals,新材料 development, and chemical synthesis . The compound’s dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for laboratory and industrial processes.
Properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.2ClH/c9-7-8(13)11-3-1-10(2-4-11)5-6-12;;/h12H,1-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFLUBXREKFKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992447 | |
| Record name | 2-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-39-7 | |
| Record name | 2-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 717904-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using thiophenol (PhSH), followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bases (e.g., NaOH), acids (e.g., HCl)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and protein interactions, which can lead to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural Features :
Key Differences :
- Functional Groups: Levocetirizine includes a carboxylic acid derivative (ethoxyacetic acid) and aromatic chlorophenyl groups, whereas the target compound features a hydroxyethyl group and aminoethanone.
- Use Case: Levocetirizine is a finished pharmaceutical product, while the target compound serves as a research intermediate .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
Structural Features :
Key Differences :
- Functional Groups: The Fmoc-protected compound lacks the aminoethanone moiety but includes a carboxylic acid group, making it suitable for coupling reactions.
- Application Focus: Primarily employed in biochemistry for peptide chain elongation, contrasting with the target compound’s broader industrial research role .
2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride (CAS 34589-97-4)
Structural Features :
- Aminoethanone backbone attached to a methoxyphenyl group.
- Molecular formula: C₉H₁₂ClNO₂ .
Key Differences :
- Solubility: The absence of a dihydrochloride salt may limit its solubility compared to the target compound .
2-Amino-1-[4-(2-benzyloxyethyl)piperazin-1-yl]-ethanone Dihydrochloride (CAS 1176419-63-8)
Structural Features :
Key Differences :
- Synthetic Utility: The benzyl group may require deprotection steps in synthesis, unlike the target compound’s straightforward hydroxyethyl functionality .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Flexibility : The piperazine ring in the target compound allows for diverse substitutions (e.g., hydroxyethyl, benzyloxyethyl), enabling tailored physicochemical properties for specific applications .
- Salt Forms : Dihydrochloride salts enhance aqueous solubility, critical for biological assays and industrial processes, as seen in both the target compound and Levocetirizine .
- Synthetic Challenges : Compounds with protecting groups (e.g., Fmoc, benzyl) require additional synthetic steps compared to the target compound’s simpler structure .
Biological Activity
2-Amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that facilitate interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The chemical structure of this compound is represented as follows:
This structure includes a piperazine ring that is crucial for its biological activity.
1. Anticancer Properties
Recent studies have indicated that piperazine derivatives, including this compound, exhibit potential anticancer activity. Research has demonstrated that certain modifications to the piperazine structure enhance cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar piperazine frameworks have shown improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function . Furthermore, structural modifications have been linked to enhanced brain penetration and selectivity for cholinesterase inhibition .
3. Antimicrobial Activity
Piperazine derivatives have also been studied for their antimicrobial properties. Some derivatives exhibit activity against various bacterial strains, suggesting potential use as biocides or in treating infections . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE contributes to its neuroprotective effects.
- Cellular Interaction : Its structural characteristics allow for effective binding to cellular targets, facilitating apoptosis in cancer cells.
- Membrane Disruption : Antimicrobial properties are likely due to the compound's interaction with microbial membranes.
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone dihydrochloride?
The synthesis typically involves nucleophilic substitution or acylation reactions. A common approach is reacting a piperazine derivative (e.g., 4-(2-hydroxyethyl)piperazine) with a halogenated ethanone precursor. For example, chloroacetyl chloride can be added to the piperazine under anhydrous conditions in dichloromethane, followed by neutralization with triethylamine. The product is then converted to the dihydrochloride salt using hydrochloric acid . Reaction monitoring via TLC and purification via crystallization are critical for yield optimization.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the piperazine ring substitution pattern and hydroxyethyl/amino-ethanone groups.
- X-ray crystallography to resolve the crystal structure, including hydrogen bonding between the hydrochloride counterions and the amine/piperazine moieties (SHELXL software is widely used for refinement) .
- Mass spectrometry (ESI or HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak for C₉H₁₈N₃O₂·2HCl).
Q. What safety protocols are recommended for handling this compound in the lab?
Based on safety data sheets for structurally similar dihydrochloride salts:
- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes .
- Work in a fume hood due to potential inhalation risks. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological activity of this compound, such as antidepressant effects?
Preclinical models like the forced swim test (FST) or tail suspension test (TST) in rodents are used to assess antidepressant-like activity. For example, a related xanthone-piperazine derivative (HBK-6) was tested at 10–30 mg/kg doses intraperitoneally, with serotonin/norepinephrine reuptake inhibition as a hypothesized mechanism . Dose-response studies and receptor binding assays (e.g., 5-HT₂A or σ receptors) should be conducted to identify molecular targets.
Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?
Challenges include:
- Hydrogen atom positioning : Riding models (SHELXL) are applied for H atoms, with isotropic displacement parameters set at 1.2–1.5×Ueq of parent atoms .
- Counterion disorder : The dihydrochloride group may exhibit positional disorder; refining occupancy factors or using twinning algorithms (SHELXT) improves accuracy .
Q. How do structural modifications (e.g., hydroxyethyl group substitution) impact biological activity?
Comparative studies on analogs (e.g., replacing hydroxyethyl with methyl or phenyl groups) reveal that hydrophilicity and hydrogen-bonding capacity significantly influence pharmacokinetics. For instance, the hydroxyethyl group enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents. SAR studies should pair in vitro binding data with computational docking (e.g., AutoDock Vina) to optimize affinity .
Data Contradictions and Mitigation
- Synthetic yields : Variations in reaction conditions (e.g., solvent polarity, temperature) can lead to inconsistent yields. Replicating protocols from (e.g., anhydrous dichloromethane at 273 K) ensures reproducibility.
- Pharmacological outcomes : Species-specific responses (e.g., murine vs. primate models) may arise. Cross-validation using human cell lines (e.g., SH-SY5Y for neuroactivity) is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
